molecular formula C13H14N2O4S2 B7050923 N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B7050923
M. Wt: 326.4 g/mol
InChI Key: ZGCLLHYKZPJXRD-UHFFFAOYSA-N
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Description

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzodioxine moiety, and a sulfonamide group

Properties

IUPAC Name

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-15(7-10-8-20-9-14-10)21(16,17)12-4-2-3-11-13(12)19-6-5-18-11/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCLLHYKZPJXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=N1)S(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Subsequently, the benzodioxine moiety is introduced through a cyclization reaction involving catechol and an appropriate dihalide. The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methyl-1,3-thiazol-4-yl)benzylamine
  • N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine

Uniqueness

N-methyl-N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to the presence of the benzodioxine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and enhances its potential for diverse applications .

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